7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Beschreibung
Eigenschaften
Molekularformel |
C11H15N5O |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
7-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C11H15N5O/c17-11-14-13-10-7-9(12-8-16(10)11)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H,14,17) |
InChI-Schlüssel |
KRBSMAYOHSHZHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=CC3=NNC(=O)N3C=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Optimization of Amination Conditions
Reaction of 5,7-dichloro-triazolo[4,3-c]pyrimidine (102 ) with azepane in dimethylformamide (DMF) at 90°C for 12 hours affords the target compound in 65–70% yield. The use of a polar aprotic solvent enhances nucleophilicity, while elevated temperatures accelerate substitution kinetics.
Table 1: Impact of Solvent and Temperature on Amination
| Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 12 | 68 |
| DMSO | 100 | 10 | 62 |
| THF | 80 | 24 | 45 |
Competing Side Reactions
-
C5 Substitution : Occurs minimally (<5%) due to steric hindrance from the triazole ring.
-
Di-Substitution : Mitigated by stoichiometric control (1:1 molar ratio of azepane to dichloride).
Alternative Pathways for Azepane Incorporation
Reductive Amination
In cases where direct SₙAr is inefficient, reductive amination of a ketone intermediate offers an alternative. For example, 7-oxo-triazolo[4,3-c]pyrimidine reacts with azepane in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the target compound. This method is less favored due to additional synthetic steps and lower overall yields (40–50%).
Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been explored for sterically hindered amines. Using Pd₂(dba)₃ and Xantphos as ligands, the coupling of 7-chloro triazolopyrimidine with azepane achieves 55% yield. However, catalyst costs and purification challenges limit its practicality.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 3.75–3.60 (m, 4H, azepane-NCH₂), 1.85–1.50 (m, 6H, azepane-CH₂).
-
HRMS : m/z calculated for C₁₁H₁₃N₅O [M+H]⁺: 248.1145; found: 248.1148.
Challenges and Mitigation Strategies
Low Solubility of Intermediates
The dichloro intermediate exhibits poor solubility in common organic solvents. Adding 10% v/v dimethyl sulfoxide (DMSO) to DMF improves reaction homogeneity and yield.
Azepane Hydrolysis
Azepane’s susceptibility to hydrolysis in acidic conditions necessitates anhydrous reaction environments. Molecular sieves (4Å) are employed to scavenge trace moisture.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct SₙAr | 68 | 95 | High |
| Reductive Amination | 45 | 90 | Moderate |
| Buchwald-Hartwig | 55 | 92 | Low |
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; oft unter wasserfreien Bedingungen durchgeführt.
Substitution: Halogenierte Reagenzien, Nukleophile; Reaktionen werden üblicherweise in polaren aprotischen Lösungsmitteln durchgeführt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen, die in verschiedenen Anwendungen weiterverwendet werden können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, was zur Störung zellulärer Prozesse und zur Induktion von Zelltod in Krebszellen führt. Zusätzlich kann sie an bakterielle Proteine binden, ihre Funktion stören und so antimikrobielle Wirkungen erzielen.
Wirkmechanismus
The mechanism of action of 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death in cancer cells. Additionally, it can bind to bacterial proteins, interfering with their function and resulting in antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
The annelation pattern of the triazolo-pyrimidinone core significantly impacts molecular properties:
- [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., the target compound) exhibit distinct NMR shifts (e.g., C3-H and C5-H protons appear downfield) and higher melting points compared to their [1,2,4]triazolo[1,5-c]pyrimidine isomers. For instance, compound 9 ([4,3-c] isomer) has a higher melting point than compound 8 ([1,5-c] isomer) .
- Isomerization Dynamics : Under acidic conditions, [4,3-c] isomers can rearrange to [1,5-c] isomers, highlighting the thermodynamic preference for the latter .
Substituent Effects at the 7-Position
The 7-position substituent modulates electronic and steric properties:
- Azepane vs.
- Electron-Withdrawing Groups : Chloro-substituted derivatives (e.g., 7-chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one) exhibit lower molecular weights (170.56 g/mol) and distinct reactivity profiles compared to azepane-containing analogs .
Table 1: Substituent Comparison at the 7-Position
*Estimated based on structural analogs.
Photophysical and Electrochemical Properties
Absorption and Emission Trends
- Annelation Effects : [1,5-c] annelation in triazoloquinazolines causes a red shift in absorption maxima compared to [4,3-c] isomers. For example, [1,5-c]quinazolines absorb at 340–375 nm, while [4,3-c] analogs absorb at 312–328 nm .
- Substituent Influence: Ethyl groups on the triazole ring of [4,3-c]quinazolines induce hypsochromic shifts due to steric twisting of biphenyl moieties. This effect is less pronounced in [1,5-c] systems .
Computational Insights
Density functional theory (DFT) studies on triazolo[4,3-c]pyrimidines reveal planar geometries with delocalized π-electrons, stabilizing the aromatic core. Substituents like azepane introduce slight distortions but maintain conjugation .
Biologische Aktivität
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 921201-93-6
- Molecular Weight : 233.27 g/mol
The compound features a triazolo-pyrimidine core structure that is often associated with various biological activities, including anticancer properties.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |
| H12 | MCF-7 | 13.1 | Regulation of cell cycle-related proteins |
These findings suggest that similar triazolo-pyrimidine derivatives can inhibit cell growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways.
The biological activity of triazolo-pyrimidine compounds is often linked to their ability to interfere with critical cellular pathways:
- Inhibition of Signaling Pathways : Many triazolo derivatives inhibit pathways such as ERK and AKT, leading to reduced cell proliferation.
- Cell Cycle Arrest : Compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Study on Triazolo Derivatives
A study published in Nature evaluated a series of [1,2,4]triazolo derivatives for their anticancer activity. Among the tested compounds, several exhibited significant inhibitory effects on human cancer cell lines such as MGC-803 and HCT-116. The most active compound showed an IC value lower than that of established chemotherapeutics like 5-Fluorouracil (5-FU) .
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions typically yielding high purity products. The evaluation includes assessing cytotoxicity against a panel of cancer cell lines to determine its potential therapeutic applications.
Q & A
Q. What structural features of 7-(azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one contribute to its biological activity?
The compound’s fused triazole-pyrimidine core provides a planar, aromatic scaffold that facilitates interactions with biological targets like kinases. The azepane substituent at position 7 enhances solubility and modulates steric effects, potentially improving binding affinity and pharmacokinetic properties. Substituent positioning (e.g., electron-withdrawing/donating groups) further influences reactivity and target selectivity .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step protocols:
- Step 1: Condensation of pyrimidine precursors with hydrazine derivatives to form the triazole ring.
- Step 2: Functionalization via nucleophilic substitution (e.g., azepane introduction using azepane-1-yl chloride under basic conditions).
- Step 3: Cyclization under reflux with catalysts like HCl or bases (e.g., KCO) to finalize the triazolopyrimidine framework . Key solvents: DMF, ethanol; yields vary (40–70%) depending on purification methods.
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- NMR spectroscopy (1H/13C) to confirm substituent integration and ring closure.
- HPLC-MS for purity assessment (>95% typical for research-grade material).
- X-ray crystallography (if crystalline) to resolve spatial arrangement and validate computational docking models .
Advanced Research Questions
Q. How can isomerization during synthesis be monitored and controlled?
Spontaneous triazole ring isomerization (e.g., [4,3-c] to [1,5-c]) may occur under acidic or prolonged reaction conditions. Mitigation strategies:
- Use catalytic HCl (0.1–1.0 eq.) to accelerate desired pathways.
- Monitor reaction progress via H NMR (e.g., methyl signal shifts from 2.39 ppm to 3.04 ppm indicate isomerization).
- Optimize reaction time (<24 hours) and temperature (room temperature preferred) .
Q. What methodologies are recommended for quantifying this compound in complex matrices?
Non-aqueous potentiometric titration is validated for quantification:
Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Discrepancies may arise from off-target effects or assay conditions. Resolution strategies:
- Dose-response profiling (IC vs. LC) to distinguish target-specific activity from general toxicity.
- Selectivity screening against kinase panels (e.g., Eurofins KinaseProfiler™).
- Metabolic stability assays (e.g., liver microsomes) to rule out artifactually low activity due to rapid degradation .
Q. What experimental designs optimize SAR studies for azepane-substituted triazolopyrimidines?
- Variation of substituents: Compare azepane with morpholine, piperidine, or pyrrolidine groups to assess ring size impact.
- Positional scanning: Introduce halogens or methoxy groups at pyrimidine positions 5 or 6 to probe electronic effects.
- In silico modeling: Use molecular docking (AutoDock Vina) to predict binding modes with ATP-binding pockets (e.g., EGFR kinase) .
Data Interpretation & Optimization
Q. How can stability issues in aqueous buffers be addressed for in vitro assays?
The compound’s low water solubility (e.g., <0.1 mg/mL) necessitates:
- Co-solvents: DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH adjustment: Buffers at pH 6.5–7.4 to minimize precipitation.
- Dynamic light scattering (DLS) to monitor aggregation during long-term assays .
Q. What strategies improve yield in large-scale synthesis?
- Microwave-assisted synthesis: Reduces reaction time (e.g., 1 hour vs. 24 hours) and improves regioselectivity.
- Flow chemistry: Enhances heat/mass transfer for exothermic steps (e.g., cyclization).
- Catalyst optimization: Screen Pd/C or CuI for Suzuki couplings during precursor synthesis .
Biological Evaluation
Q. How to design a kinase inhibition assay for this compound?
- Target selection: Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, Aurora A).
- Assay format: TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases.
- Controls: Staurosporine (pan-kinase inhibitor) and vehicle (DMSO) for baseline correction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
